4-(3-methylphenyl)-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione
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Overview
Description
This compound belongs to the class of benzoimidazo[1,2-a]pyrimidines and exhibits intriguing pharmacological properties. Let’s explore its synthesis, chemical reactions, applications, mechanism of action, and how it compares to similar compounds.
Preparation Methods
Synthetic Routes:
Several synthetic methods exist for preparing this compound. Here are a few notable approaches:
-
One-Pot Catalyst-Free Procedure
- Dibenzoylacetylene reacts with a methylsulfonyl-substituted thiazole precursor in a one-pot, room-temperature process .
- This method provides excellent yields and simplifies the synthesis.
-
Cyanoketene Dithioacetal Route
- Cyanoketene dithioacetal reacts with various aromatic and aliphatic azides to yield the desired compound .
- This approach offers versatility in substituents and functional groups.
Industrial Production:
While industrial-scale production methods may vary, the above synthetic routes can serve as starting points for large-scale synthesis.
Chemical Reactions Analysis
Reactivity:
Oxidation and Reduction:
Substitution Reactions:
Common Reagents and Conditions:
Major Products:
- Oxidation: N-oxide derivatives
- Reduction: Dihydro forms
- Substitution: Various substituted derivatives
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry:
Biological Research:
Mechanism of Action
COX-2 Inhibition:
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C16H13N3O2S |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
10-(3-methylphenyl)-5-thia-2,7,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,6-triene-8,12-dione |
InChI |
InChI=1S/C16H13N3O2S/c1-9-3-2-4-10(7-9)11-8-12(20)17-14-13(11)15(21)18-16-19(14)5-6-22-16/h2-7,11H,8H2,1H3,(H,17,20) |
InChI Key |
LAPHTCJIFBCMMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2CC(=O)NC3=C2C(=O)N=C4N3C=CS4 |
Origin of Product |
United States |
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